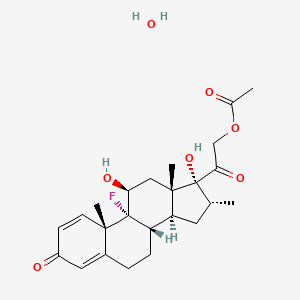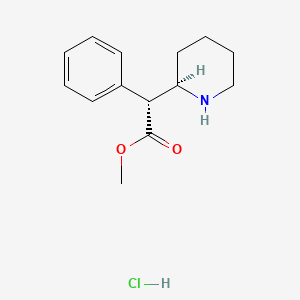
ジアゾジニトロフェノール
概要
説明
. It is known for its explosive properties and has been used in the production of dyes and explosives. The compound forms yellow crystals in its pure form, although the color can vary depending on impurities .
科学的研究の応用
Diazodinitrophenol has several scientific research applications:
作用機序
Diazodinitrophenol (DDNP), also known as CV76O0RICT, is a diazo compound that has been used in the production of dyes and explosives . This article will explore the mechanism of action of Diazodinitrophenol, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that ddnp is often used as an initiating explosive in propellant primer devices . It’s also a substitute for lead styphnate in what are termed “green” or “non-toxic” (lead-free) priming explosive compositions .
Mode of Action
It’s known that ddnp is less sensitive to impact but more powerful than mercury fulminate and almost as powerful as lead azide . This suggests that the compound interacts with its targets in a way that results in a powerful explosive reaction when initiated.
Biochemical Pathways
It’s known that the compound was first synthesized by introducing nitric oxides into an alcoholic solution of 2-amino-4,6-dinitrophenol (picramic acid) .
Pharmacokinetics
It’s known that the compound is insoluble in water . It is soluble in acetic acid, acetone, concentrated hydrochloric acid, and most non-polar solvents . This suggests that the compound’s bioavailability may be influenced by these solvents.
Result of Action
The result of Diazodinitrophenol’s action is a powerful explosive reaction. It’s less sensitive to impact but more powerful than mercury fulminate and almost as powerful as lead azide . This makes it a useful compound in the production of explosives.
生化学分析
Biochemical Properties
Diazodinitrophenol plays a role in biochemical reactions primarily due to its diazo and nitro functional groups. These groups make it highly reactive and capable of interacting with various biomolecules. Diazodinitrophenol interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many substances in the liver . The compound can also interact with proteins and other biomolecules through its nitro groups, leading to the formation of reactive intermediates that can modify these biomolecules .
Cellular Effects
Diazodinitrophenol has significant effects on various types of cells and cellular processes. It can influence cell function by disrupting cellular metabolism and inducing oxidative stress . The compound affects cell signaling pathways by modifying proteins involved in these pathways, leading to altered gene expression and cellular responses . Diazodinitrophenol can also impact cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased production of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of action of diazodinitrophenol involves its interaction with biomolecules at the molecular level. Diazodinitrophenol can bind to enzymes and inhibit their activity, leading to disrupted metabolic processes . The compound can also induce changes in gene expression by modifying transcription factors and other regulatory proteins . Additionally, diazodinitrophenol can generate reactive intermediates that cause oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diazodinitrophenol can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can degrade over time, especially in the presence of light and heat . Long-term exposure to diazodinitrophenol can lead to cumulative effects on cellular function, including increased oxidative stress and damage to cellular components . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific conditions of the experiment .
Dosage Effects in Animal Models
The effects of diazodinitrophenol in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and metabolic disruption . At higher doses, diazodinitrophenol can cause significant toxicity, including liver damage, oxidative stress, and even death . Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels . Toxic or adverse effects at high doses include severe oxidative damage, disruption of metabolic processes, and organ failure .
Metabolic Pathways
Diazodinitrophenol is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can affect metabolic flux by inhibiting key enzymes involved in energy production and detoxification processes . Diazodinitrophenol can also alter metabolite levels by generating reactive intermediates that modify metabolic pathways . These interactions can lead to disrupted cellular metabolism and increased production of reactive oxygen species .
Transport and Distribution
Within cells and tissues, diazodinitrophenol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Diazodinitrophenol can accumulate in specific tissues, particularly those with high metabolic activity, such as the liver . The compound’s localization and accumulation can affect its activity and function, leading to localized oxidative stress and metabolic disruption .
Subcellular Localization
Diazodinitrophenol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Diazodinitrophenol can localize to mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . The compound’s activity and function can be affected by its subcellular localization, leading to varied cellular responses depending on its specific location within the cell .
準備方法
The synthesis of diazodinitrophenol involves the diazotization of picramic acid. One common method includes introducing nitric oxides into an alcoholic solution of 2-amino-4,6-dinitrophenol (picramic acid) . Another method involves diazotizing sodium picramate using sodium nitrite and hydrochloric acid . The reaction conditions typically require cooling the mixture to 0°C and adding the sodium nitrite solution with moderate stirring . Industrial production methods often involve the use of acetic acid and crystallization regulators to improve the yield and reduce the hazard class of the components .
化学反応の分析
Diazodinitrophenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amines and other derivatives.
Substitution: Diazodinitrophenol can react with sodium azide to form the sodium salt of 2-azido-4,6-dinitrophenol, liberating nitrogen in the process.
Common reagents used in these reactions include sodium hydroxide, sodium azide, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Diazodinitrophenol can be compared with other diazo compounds such as:
Diazodinitrobenzene: Similar in structure but differs in the position of the nitro groups.
Lead azide: Another explosive compound, but more sensitive to impact and friction compared to diazodinitrophenol.
Mercury fulminate: Less powerful than diazodinitrophenol but more sensitive to friction.
Diazodinitrophenol is unique due to its relatively lower sensitivity to impact and friction while maintaining high explosive power .
特性
IUPAC Name |
2-diazonio-4,6-dinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4O5/c7-8-4-1-3(9(12)13)2-5(6(4)11)10(14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKSYUOJRHDWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+]#N)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4O5 | |
| Record name | DIAZODINITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diazodinitrophenol appears as a yellow crystalline solid that darkens on exposure to sunlight. Must be shipped wet with at least 40% water or water and denatured alcohol mixture. May explode due to shock, heat, flame, or friction if dry. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Yellow solid; Darkened on exposure to sunlight; [CAMEO] | |
| Record name | DIAZODINITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diazodinitrophenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4682-03-5; 87-31-0, 4682-03-5 | |
| Record name | DIAZODINITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11119 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4682-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-diazo-2,4-dinitrocyclohexa-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAZODINITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV76O0RICT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DDNP?
A: The molecular formula of DDNP is C6H2N4O5, and its molecular weight is 210.11 g/mol. []
Q2: Are there any spectroscopic data available for DDNP?
A: Yes, researchers have used various spectroscopic techniques to characterize DDNP. Infrared spectroscopy has been utilized to study the characteristic -N=N- group of DDNP, using potassium thiocyanate as an internal standard. [] Additionally, ¹H NMR spectroscopy has been employed to investigate the stability of DDNP in the solid phase. []
Q3: What is the impact of density on DDNP's initiation behavior?
A: The loading density of DDNP significantly influences its constant current time of initiation and energy requirements. This influence can be attributed to factors like explosive phase changes and heat generation. [] It was observed that DDNP undergoes a phase change, existing in a molten state at the time of ignition, as indicated by voltage inflection techniques. []
Q4: What are the main applications of DDNP?
A: DDNP is primarily used as a primary explosive in detonators and other initiating devices. [, , ] It is often preferred over lead-based primary explosives due to its lower toxicity.
Q5: Can DDNP be used to initiate secondary explosives?
A: Yes, DDNP is capable of initiating secondary explosives like RDX (1, 3, 5-trinitro-1, 3, 5-triazinane). Studies comparing different diazodinitrophenol isomers have shown that the initiation capability can vary depending on the isomer's structure. []
Q6: What are the environmental concerns associated with DDNP production?
A: The production of DDNP generates significant amounts of wastewater containing diazo, nitro, and other refractory compounds, posing risks to the environment and human health. [, , ]
Q7: What methods are available for treating DDNP wastewater?
A7: Several methods have been investigated for treating DDNP wastewater, including:
- Fenton reagent treatment: This advanced oxidation process effectively removes COD (Chemical Oxygen Demand) and color from DDNP wastewater. []
- White rot fungus treatment: This biological treatment method utilizes white rot fungi, either in suspension or immobilized on peat, to degrade pollutants in DDNP wastewater. [, ]
- Micro-electrolysis treatment: This electrochemical method can effectively remove COD and color from DDNP wastewater. []
- Adsorption using XDA-1 resin: This method utilizes macroporous resin to adsorb nitrophenols from DDNP wastewater. []
Q8: Have there been any computational studies on DDNP and its isomers?
A: Yes, density functional theory (DFT) calculations have been performed to study the properties of DDNP isomers, including their electronic stability and aromaticity. [] These studies provide insights into the relationship between the molecular structure and explosive properties of diazodinitrophenols.
Q9: What are the future directions for research on DDNP?
A9: Future research on DDNP should focus on:
- Developing more environmentally friendly synthesis and manufacturing processes. []
- Improving the performance and reliability of DDNP-based primers. []
- Exploring the potential of DDNP analogs and derivatives with enhanced properties. []
- Expanding the use of computational methods to design and optimize new primary explosives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















